N-benzyl-1-(4-methylphenyl)ethylamine
Description
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-benzyl-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C16H19N/c1-13-8-10-16(11-9-13)14(2)17-12-15-6-4-3-5-7-15/h3-11,14,17H,12H2,1-2H3 |
InChI Key |
LCMHOUMRBZARCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Benzyl-1-(1-Naphthyl)ethylamine
- Structural Differences : The 4-methylphenyl group in the target compound is replaced with a bulkier 1-naphthyl group.
- Functional Impact : The naphthyl substituent increases aromatic surface area, which may reduce solubility in polar solvents compared to the methylphenyl analogue. Evidence suggests that such naphthyl derivatives exhibit lower resolution in detection methods, possibly due to enhanced π-π interactions interfering with analytical separation .
(R)-(+)-1-(4-Methylphenyl)ethylamine
- Structural Differences : Lacks the benzyl group but shares the 4-methylphenyl-ethylamine backbone.
- Functional Impact : The absence of the benzyl group simplifies the molecule, improving crystallinity. The (R)-enantiomer is used in chiral reagent synthesis, highlighting the importance of stereochemistry in applications like asymmetric synthesis .
Functional Group Variations
Ethyl 4-ANPP (Hydrochloride)
- Structural Differences : A piperidine-based compound with phenethyl and ethyl groups, differing significantly in backbone structure from the target compound.
- Functional Impact : Despite structural dissimilarity, Ethyl 4-ANPP is utilized as a forensic reference standard, suggesting that aromatic substituents (e.g., benzyl, phenethyl) are critical in designing compounds for analytical applications .
Pharmacologically Active Analogues
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Structural Differences: Features a pyridazinone core instead of an ethylamine chain.
- Functional Impact : Demonstrates potent anti-inflammatory activity (IC50: 11.6 μM), underscoring the role of the 4-methylphenyl group in bioactivity. This contrasts with the lack of reported pharmacological data for the target compound .
Comparative Data Table
Research Findings
- Detection Challenges : Naphthyl-substituted analogues like N-benzyl-1-(1-naphthyl)ethylamine show lower resolution in analytical methods, likely due to increased hydrophobicity .
- Synthetic Insights : Hydrogen bonding in (R)-(+)-1-(4-methylphenyl)ethylamine stabilizes its crystal structure, a feature that may extend to the benzyl-substituted derivative .
Preparation Methods
Industrial-Scale Chiral Retention
Example 3 of US6476268B1 demonstrates this process at scale:
-
Input : 375.7 kg of (R)-1-phenylethylamine (97.1% ee)
-
Output : 99.4% pure (R)-N-benzyl-1-phenylethylamine with 97.1% ee
The method’s scalability is attributed to fixed-bed hydrogenation reactors and reusable Pd/C catalysts.
Catalytic Systems and Reaction Optimization
Palladium-Based Catalysts
Pd/C (5–10% Pd loading) is universally preferred for its high activity and tolerance to water. At 10 bar hydrogen pressure, reaction times reduce to 5 hours without compromising yield.
Temperature and Pressure Effects
-
Iminization : Optimal at 10–40°C; higher temperatures promote side reactions.
-
Hydrogenation : Room temperature suffices, but elevated pressures (10 bar) enhance kinetics.
Industrial-Scale Production Considerations
Large-scale synthesis (e.g., 412 kg methanol batches) necessitates:
-
Solvent Recovery : Methanol distillation and reuse.
-
Catalyst Recycling : Pd/C filtration and reactivation.
-
Quality Control : In-line GC monitoring to ensure <1% residual aldehyde.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-benzyl-1-(4-methylphenyl)ethylamine?
Answer:
The compound can be synthesized via reductive amination of 1-(4-methylphenyl)ethylamine with benzaldehyde, using sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce the intermediate Schiff base . For enantioselective synthesis, kinetic resolution using chiral resolving agents (e.g., (S)-mandelic acid) in solvents with controlled dielectric constants (e.g., ethanol-water mixtures) is effective, as demonstrated for structurally similar amines . Biocatalytic methods, such as N-monoalkylation of ammonia with alcohols using iridium complexes, have also been reported for analogous compounds .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the benzyl and 4-methylphenyl substituents. Aromatic protons appear at δ 6.8–7.4 ppm, while the ethylamine backbone resonates at δ 2.6–3.1 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (C16H19N, m/z 225.15) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) like (S)-valine-derived columns resolve enantiomers, critical for assessing enantiopurity .
Advanced: How can researchers optimize enantiomeric excess (ee) during synthesis?
Answer:
- Solvent Engineering: Adjusting the dielectric constant of solvents (e.g., ethanol-water mixtures) enhances chiral resolution efficiency. Lower dielectric constants favor selective crystallization of one enantiomer .
- Catalytic Asymmetric Synthesis: Use chiral catalysts like BINAP-Ru complexes for hydrogenation, which have shown >90% ee in analogous amines .
- Dynamic Kinetic Resolution: Combine enzymatic catalysts (e.g., lipases) with metal catalysts to racemize intermediates, achieving near-quantitative ee .
Advanced: What computational tools are suitable for predicting biological activity?
Answer:
- Molecular Docking: Software like AutoDock Vina models interactions with targets (e.g., monoamine transporters or enzymes). For example, docking studies on similar benzylamines reveal binding affinities to serotonin receptors .
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability .
- QSAR Models: Train models using datasets of substituted ethylamines to correlate structural features (e.g., logP, polar surface area) with activity .
Advanced: How can structural analogs inform SAR studies of this compound?
Answer:
- Comparative Analysis: Compare with 1-(3,5-dimethylphenyl)ethylamine (lower steric hindrance) and N,N-diethyl-m-toluamide (insecticidal activity) to identify substituent effects on receptor selectivity .
- In Vitro Assays: Test against panels of GPCRs or enzymes (e.g., monoamine oxidases) using radioligand binding or fluorometric assays. For example, related compounds show IC50 values of 6–9 µM in tumor cell lines .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Standardized Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time. For instance, HepG2 cells may show divergent IC50 values under high-glucose vs. low-glucose media .
- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Orthogonal Validation: Confirm activity in multiple models (e.g., zebrafish assays and murine xenografts) to mitigate model-specific biases .
Advanced: What metabolic pathways should be considered in pharmacokinetic studies?
Answer:
- Phase I Metabolism: Cytochrome P450 (CYP3A4/2D6)-mediated N-debenzylation or hydroxylation of the 4-methyl group, predicted using liver microsomal assays .
- Phase II Conjugation: Glucuronidation or sulfation of primary amine groups, detectable via UDP-glucuronosyltransferase (UGT) inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
